N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-(4-nitrophenyl)furan-2-carboxamide
Overview
Description
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-(4-nitrophenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes an oxazolo[4,5-b]pyridine moiety, a furan ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-(4-nitrophenyl)furan-2-carboxamide typically involves multicomponent reactions (MCRs). One common method is the one-pot three-component synthesis using 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a medium . The reaction is carried out at 80–85°C for 90–120 minutes, resulting in good yields and mild reaction conditions .
Industrial Production Methods
the use of ionic liquids like [BMIM]BF4 offers an environmentally friendly and efficient approach for large-scale synthesis, avoiding the need for hazardous organic solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-(4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrophenyl group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives with modified functional groups.
Scientific Research Applications
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-(4-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, contributing to the development of new synthetic methodologies.
Materials Science: The compound’s properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-(4-nitrophenyl)furan-2-carboxamide involves its interaction with molecular targets and pathways. The oxazolo[4,5-b]pyridine moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The nitrophenyl group may also play a role in binding to specific sites, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolo[4,5-b]pyridine derivatives and furan-based molecules. Examples include:
Uniqueness
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-(4-nitrophenyl)furan-2-carboxamide stands out due to its combination of structural elements, which confer unique chemical properties and potential applications. The presence of both oxazolo[4,5-b]pyridine and furan rings in a single molecule is relatively rare, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-(4-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O5/c1-14-17(24-27-22-20(33-24)6-3-13-25-22)4-2-5-18(14)26-23(29)21-12-11-19(32-21)15-7-9-16(10-8-15)28(30)31/h2-13H,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMYJXORCHISPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=NC5=C(O4)C=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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